molecular formula C6H11NO2 B3107554 5-Oxa-2-azaspiro[3.4]octan-7-ol CAS No. 1613363-18-0

5-Oxa-2-azaspiro[3.4]octan-7-ol

Cat. No. B3107554
CAS RN: 1613363-18-0
M. Wt: 129.16
InChI Key: BBXJOPXVHFPVDD-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.4]octan-7-ol is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of novel thia-azaspiro[3.4]octanes, which are related to 5-Oxa-2-azaspiro[3.4]octan-7-ol, has been reported . These spirocycles and some related intermediates can serve as uncharted multifunctional modules for drug discovery chemistry . Another synthesis method involves the 1,3-dipolar cycloaddition of 3-nitro-4,5-dihydroisoxazol-4-ol 2-oxide or tetranitromethane-derived alkyl nitronates with non-activated alkenes .


Molecular Structure Analysis

The molecular structure of 5-Oxa-2-azaspiro[3.4]octan-7-ol is characterized by a spirocyclic scaffold . This non-planar structure allows for the construction of molecules that have more effective target-ligand interactions or are less prone to the development of resistance .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Oxa-2-azaspiro[3.4]octan-7-ol .


Physical And Chemical Properties Analysis

5-Oxa-2-azaspiro[3.4]octan-7-ol has a density of 1.3±0.1 g/cm3 and a boiling point of 282.4±40.0 °C at 760 mmHg . It also has a polar surface area of 21 Å2 and a molar volume of 104.7±5.0 cm3 .

Scientific Research Applications

M4 Agonists

The compound “5-Oxa-2-azaspiro[3.4]octan-7-ol” has been identified as a derivative that acts as an M4 agonist . M4 agonists are compounds that bind to and activate the M4 receptor, a type of muscarinic acetylcholine receptor. This can have various therapeutic implications, particularly in the treatment of neurological disorders.

Preparation of Azaspirocycle or Azetidine Substituted 4-Anilinoquinazoline Derivatives

“5-Oxa-2-azaspiro[3.4]octan-7-ol” is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities, which can be beneficial in the treatment of various cancers.

Leuco Dyes

Spiro forms of lactones and oxazines, which include “5-Oxa-2-azaspiro[3.4]octan-7-ol”, find applications as leuco dyes . Leuco dyes are frequently used in thermochromic applications, where they display chromism - reversibly interchanging between their colorless and colored forms.

Photochromic Materials

Spiro compounds, including “5-Oxa-2-azaspiro[3.4]octan-7-ol”, are used as photochromic materials . Photochromic materials change their color when exposed to light, making them useful in a variety of applications, from eyewear to security inks.

Safety and Hazards

The safety data sheet for a related compound, 2-Oxa-5-azaspiro[3.4]octane oxalate, indicates that it is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling and avoid ingestion and inhalation .

Future Directions

Given the unique molecular structure of 5-Oxa-2-azaspiro[3.4]octan-7-ol and its potential for effective target-ligand interactions, further study of its antiviral action and the synthesis of its analogues could identify new agents against resistant viral strains . It is also available for purchase from various suppliers for research use .

properties

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-1-6(9-2-5)3-7-4-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXJOPXVHFPVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.4]octan-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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